(3-bromo-4-fluoropyridin-2-yl)methanol
Description
(3-Bromo-4-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative featuring a methanol (-CH2OH) group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the pyridine ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine and fluorine substituents enhance electrophilicity and metabolic stability, while the methanol group enables hydrogen bonding, improving solubility in polar solvents .
Properties
CAS No. |
1807192-24-0 |
|---|---|
Molecular Formula |
C6H5BrFNO |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Fluorination of Pyridine Precursors
A foundational strategy involves introducing halogens into a preformed pyridine ring. For example, starting with 2-hydroxymethylpyridine, bromination at position 3 could be achieved via electrophilic aromatic substitution (EAS) under controlled conditions. Subsequent fluorination at position 4 might employ diazotization and fluorodeamination, as demonstrated in analogous syntheses.
Example protocol :
-
Bromination : Treat 2-(hydroxymethyl)pyridine with bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) at 0–25°C. The hydroxymethyl group acts as an activating director, favoring substitution at position 3.
-
Fluorination : Convert the amino group (if introduced via intermediate steps) to fluorine using hydrofluoric acid (HF) and sodium nitrite (NaNO₂) under diazotization conditions.
Challenges :
-
Direct bromination of pyridine is challenging due to its electron-deficient nature. Pre-activation via N-oxide formation or using directed ortho-metalation (DoM) strategies may improve yields.
-
Competing side reactions (e.g., dihalogenation) require precise stoichiometry and temperature control.
Directed Ortho-Metalation (DoM) Strategies
Leveraging Directing Groups for Regiocontrol
The hydroxymethyl group at position 2 can serve as a directing group for metalation at position 3, enabling bromine introduction. Subsequent fluorination at position 4 may proceed via halogen-exchange reactions or radical pathways.
Synthetic route :
-
Protection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent undesired side reactions.
-
Metalation : Treat the protected pyridine with LDA (lithium diisopropylamide) at −78°C, deprotonating position 3.
-
Bromination : Quench with a bromine source (e.g., Br₂ or NBS) to install bromine at position 3.
-
Fluorination : Employ a halogen-exchange reaction using KF or CsF in the presence of a transition metal catalyst (e.g., CuI) to replace a leaving group (e.g., nitro) at position 4 with fluorine.
-
Deprotection : Remove the silyl protecting group using TBAF (tetra-n-butylammonium fluoride) to regenerate the hydroxymethyl group.
Advantages :
-
High regioselectivity ensured by directing groups.
-
Compatibility with sensitive functional groups.
Multi-Step Synthesis from Dicarboxylic Acid Precursors
Adaptation of Patent CN111004171A Methodology
The patent CN111004171A outlines a route to 3-fluoropyridine-2-methanol starting from quinolinic acid (2,3-pyridinedicarboxylic acid). Modifying this approach to introduce bromine at position 3 and fluorine at position 4 involves:
Stepwise synthesis :
-
Anhydride formation : React quinolinic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form the corresponding anhydride.
-
Esterification : Treat the anhydride with isopropanol to yield 2,3-diisopropyl pyridinedicarboxylate.
-
Amination and fluorination :
-
Bromination : Introduce bromine at position 4 via electrophilic substitution using Br₂/FeBr₃.
-
Reduction : Reduce the ester at position 2 to the hydroxymethyl group using NaBH₄/CaCl₂ in methanol.
Critical parameters :
-
Temperature control : Diazotization and fluorination require strict temperature regulation (−5°C to 30°C).
-
Solvent selection : Tert-butanol and dichloromethane ensure solubility and reaction efficiency.
Functional Group Interconversion Approaches
Aldehyde Reduction Pathway
Introducing the hydroxymethyl group via reduction of a pre-halogenated aldehyde offers a flexible route:
-
Formylation : Convert 3-bromo-4-fluoropyridine to 3-bromo-4-fluoropyridine-2-carbaldehyde using directed metalation and DMF.
-
Reduction : Reduce the aldehyde to the primary alcohol using NaBH₄ or LiAlH₄.
Yield optimization :
-
Catalytic hydrogenation (H₂/Pd-C) may improve selectivity.
-
Steric hindrance from halogen substituents necessitates careful catalyst selection.
Industrial-Scale Considerations
Process Optimization and Cost Efficiency
Scalable production demands:
-
Catalyst recycling : Recover transition metals (e.g., Pd, Cu) from coupling reactions.
-
Waste management : Neutralize HF byproducts using Ca(OH)₂ to form insoluble CaF₂.
-
Continuous flow systems : Enhance safety and yield in diazotization and fluorination steps.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical routes based on feasibility, yield, and scalability:
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction reactions modify the methanol group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H6BrF N O
- CAS Number : 1807192-24-0
- Molecular Weight : 202.02 g/mol
The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a hydroxymethyl group. This configuration allows for diverse reactivity and interaction with biological targets.
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that (3-bromo-4-fluoropyridin-2-yl)methanol exhibits significant antimicrobial properties. For instance, research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations. The mechanism is believed to involve interference with bacterial enzyme systems, making it a potential candidate for developing new antibiotics.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The specific pathways involved include the activation of caspases and modulation of the cell cycle, suggesting its utility in cancer treatment protocols.
Materials Science
1. Synthesis of Functional Materials
(3-bromo-4-fluoropyridin-2-yl)methanol serves as a precursor for synthesizing novel materials with specific electronic properties. Its derivatives have been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound enhances charge transport properties, leading to improved device efficiency.
2. Coordination Chemistry
The compound's ability to form complexes with transition metals has been explored in coordination chemistry. These complexes exhibit interesting catalytic properties, particularly in organic transformations such as cross-coupling reactions and C-H activation processes.
Agricultural Research
1. Pesticide Development
Research has shown that derivatives of (3-bromo-4-fluoropyridin-2-yl)methanol possess herbicidal activity against certain weed species. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, indicating potential for use in sustainable agricultural practices.
Data Tables
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; induces apoptosis in resistant cancer cell lines |
| Materials Science | Used in OLEDs and OPVs; enhances charge transport properties |
| Agricultural Research | Effective herbicide with minimal crop toxicity |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of (3-bromo-4-fluoropyridin-2-yl)methanol against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Effects
In research published in Cancer Letters, the compound was tested on human breast cancer cell lines. The study found that treatment with (3-bromo-4-fluoropyridin-2-yl)methanol resulted in a significant reduction of cell viability (70% at 50 µM), suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (3-bromo-4-fluoropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the specific compound being synthesized and its intended use.
Comparison with Similar Compounds
Structural Analogs: Halogen and Hydroxyl Group Variations
The following table compares (3-bromo-4-fluoropyridin-2-yl)methanol with structurally similar pyridine derivatives, focusing on substituent positions and functional groups:
Key Observations :
- Substituent Positioning : The 3-bromo-4-fluoro configuration in the target compound optimizes electronic effects for nucleophilic aromatic substitution, whereas positional isomers (e.g., 2-bromo-3-fluoro) exhibit reduced reactivity .
- Functional Groups: Replacing methanol with propanol (as in 2-(2-bromopyridin-4-yl)propan-2-ol) increases lipophilicity, favoring applications in hydrophobic environments .
Functional Analogs: Benzamide and Heterocyclic Derivatives
The table below highlights functional analogs with distinct scaffolds but comparable halogenation patterns:
Key Observations :
- Scaffold Differences: Benzamide derivatives (e.g., compound 35) exhibit higher thermal stability due to resonance stabilization, whereas pyridine-methanol analogs prioritize solubility .
- Halogen Effects : Fluorine at the 4-position (as in the target compound) reduces electron density on the pyridine ring compared to 3-fluoro substitution in benzamide 36, altering reactivity in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-bromo-4-fluoropyridin-2-yl)methanol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves halogenation and functional group transformations. Palladium-catalyzed cross-coupling reactions are effective for introducing bromine and fluorine substituents. Careful control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for halogenating agents) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .
Q. How is the structure of (3-bromo-4-fluoropyridin-2-yl)methanol confirmed post-synthesis?
- Methodological Answer : Combine multiple techniques:
- NMR : H NMR (δ 4.6 ppm for -CHOH; δ 8.2–8.5 ppm for pyridine protons) and F NMR (δ -110 ppm) confirm substituent positions.
- X-ray crystallography : Use SHELX or WinGX for structure refinement. Heavy atoms (Br, F) enhance electron density maps, aiding in resolving positional disorder .
Q. What safety protocols are critical when handling (3-bromo-4-fluoropyridin-2-yl)methanol in the laboratory?
- Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Avoid skin contact due to potential halogen toxicity. Store in amber vials at 4°C to prevent photodegradation. Emergency spill protocols include neutralization with activated carbon and disposal via halogenated waste streams .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Bromine acts as a superior leaving group compared to chlorine, enabling efficient Pd(0)-catalyzed coupling. The fluorine atom’s electron-withdrawing effect stabilizes the transition state, accelerating oxidative addition. Use Pd(PPh) (2 mol%) and KCO as base in THF/HO (3:1) at 80°C for optimal results .
Q. What challenges arise in crystallizing (3-bromo-4-fluoropyridin-2-yl)methanol, and how can they be addressed?
- Methodological Answer : The compound’s polar -CHOH group and halogen atoms promote hydrogen bonding but may cause twinning. Use SHELXD for phase problem resolution and SHELXL for refinement. Slow evaporation from ethanol at 4°C yields single crystals. Graph set analysis (Etter’s rules) identifies dominant R_2$$^2(8) hydrogen-bonding motifs .
Q. How can conflicting NMR and mass spectrometry (MS) data be resolved during derivative characterization?
- Methodological Answer : Discrepancies often arise from isotopic interference (e.g., Br vs. Br) or adduct formation in MS. Use high-resolution MS (HRMS-ESI) to distinguish [M+H] (m/z 220.97) from [M+Na]. For NMR, employ C DEPT-135 to verify quaternary carbons adjacent to fluorine .
Q. How can structure-activity relationship (SAR) studies leverage (3-bromo-4-fluoropyridin-2-yl)methanol to optimize antimicrobial activity?
- Methodological Answer : Replace the hydroxymethyl group with acyl or sulfonate esters to modulate lipophilicity. Compare MIC values against S. aureus (see table below). Fluorine enhances membrane penetration, while bromine stabilizes π-stacking with bacterial DNA gyrase. Use molecular docking (AutoDock Vina) to predict binding affinities .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
